molecular formula C18H14BrN3S B11436817 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436817
M. Wt: 384.3 g/mol
InChI Key: GKEAZRFONOPOTM-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid or ester and a suitable palladium catalyst.

    N-Arylation: The final step involves the N-arylation of the imidazo[1,2-a]pyridine core with 2-methylaniline using a coupling reagent like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the bromine substituent, potentially yielding debrominated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

    Material Science: Used in the development of organic semiconductors or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromine and thiophene moieties can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine atom, thiophene ring, and N-(2-methylphenyl) substitution in 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrN3S

Molecular Weight

384.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3S/c1-12-4-2-3-5-15(12)20-18-17(13-8-9-23-11-13)21-16-7-6-14(19)10-22(16)18/h2-11,20H,1H3

InChI Key

GKEAZRFONOPOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CSC=C4

Origin of Product

United States

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